molecular formula C11H10FN B6307685 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole CAS No. 1428932-17-5

2-(2-Fluorophenyl)-4-methyl-1H-pyrrole

Cat. No.: B6307685
CAS No.: 1428932-17-5
M. Wt: 175.20 g/mol
InChI Key: CJGKUYVTEPVJGJ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a fluorophenyl group at the 2-position and a methyl group at the 4-position

Scientific Research Applications

2-(2-Fluorophenyl)-4-methyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of a fluorophenyl compound would depend on its specific structure and the context in which it is used. For example, some fluorophenyl compounds are used as active ingredients in pharmaceuticals, where their mechanism of action may involve interacting with specific proteins or enzymes in the body .

Safety and Hazards

Like all chemicals, fluorophenyl compounds should be handled with care. They can pose health risks if ingested, inhaled, or come into contact with the skin or eyes. Safety data sheets provide information on the hazards associated with a particular compound, as well as precautions for safe handling and use .

Future Directions

Research on fluorophenyl compounds is ongoing, with potential applications in areas such as drug discovery, materials science, and chemical synthesis . Future directions may include the development of new synthesis methods, the design of fluorophenyl-based drugs with improved efficacy and safety profiles, and the exploration of new applications for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzaldehyde with 4-methylpyrrole in the presence of a base such as sodium hydride can yield the desired compound. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-(2-fluorophenyl)-4-methyl-1H-pyrrolidine.

    Substitution: Formation of halogenated pyrrole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-methyl-1H-pyrrole: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.

    2-(2-Chlorophenyl)-4-methyl-1H-pyrrole: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

    2-(2-Bromophenyl)-4-methyl-1H-pyrrole: The presence of a bromine atom can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s efficacy and selectivity in various applications, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-fluorophenyl)-4-methyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGKUYVTEPVJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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